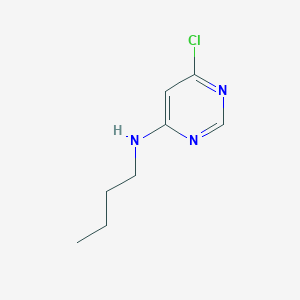![molecular formula C14H15Cl2NO4 B1346433 Diethyl 2-[(2,5-dichloroanilino)methylene]malonate CAS No. 19056-82-7](/img/structure/B1346433.png)
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate
Descripción general
Descripción
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate is a chemical compound with the molecular formula C14H15Cl2NO4 . Its molecular weight is 332.18 g/mol .
Molecular Structure Analysis
The molecule contains a total of 36 bonds. There are 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of Diethyl 2-[(2,5-dichloroanilino)methylene]malonate include a boiling point of 381.0±42.0 °C and a density of 1.335±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate, a derivative of diethyl malonate, is prominently used in the synthesis of various complex molecules. The rapid room temperature liquid phase synthesis methodology has been developed for related compounds, significantly optimizing the production process. This technique, involving a nucleophilic vinyl substitution, enables the production of molecules like 4-NANM-E, a precursor for several biologically active quinoline derivatives (Valle et al., 2018).
Crystallography and Supramolecular Architecture
The compound's crystallographic aspects and hydrogen bonding patterns, particularly in its regioisomers, significantly influence its supramolecular architecture. Studies elucidate the influence of hydrogen bonding due to regioisomerism on the supramolecular architecture of related compounds, demonstrating diverse crystal systems and intermolecular interactions (Ilangovan et al., 2013).
Polymerization Applications
In polymer science, derivatives of diethyl malonate like methylene bis(diethyl malonate) have been used as initiators in the polymerization process of methyl methacrylate, showcasing high polymerization yield and the potential for chain transfer effects (Bıçak & Özeroğlu, 2001). Furthermore, novel aluminum complexes bearing 2-(aminomethylene)malonate ligands have shown high efficiency and controllability in the ring-opening polymerization of ε-caprolactone, indicating the compound's potential in enhancing polymerization reactions (Chang et al., 2019).
Supramolecular Assembly and Non-covalent Interactions
The structure and non-covalent interactions in derivatives of diethyl 2-(((aryl)amino)methylene)malonate have been investigated through single crystal X-ray diffraction. The studies highlight the presence of strong intramolecular N–H⋯O hydrogen bonding and the influence of substitutions on hydrogen bonding strengths, contributing to our understanding of the compound's behavior in various chemical contexts (Shaik et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
diethyl 2-[(2,5-dichloroanilino)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO4/c1-3-20-13(18)10(14(19)21-4-2)8-17-12-7-9(15)5-6-11(12)16/h5-8,17H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNILLDDTMJQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=CC(=C1)Cl)Cl)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300462 | |
| Record name | 6J-009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(2,5-dichloroanilino)methylene]malonate | |
CAS RN |
19056-82-7 | |
| Record name | 1,3-Diethyl 2-[[(2,5-dichlorophenyl)amino]methylene]propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19056-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 137121 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019056827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC137121 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6J-009 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10300462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





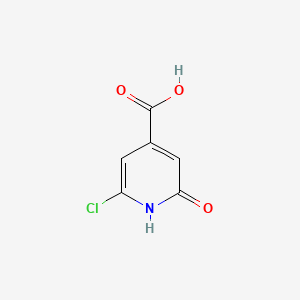

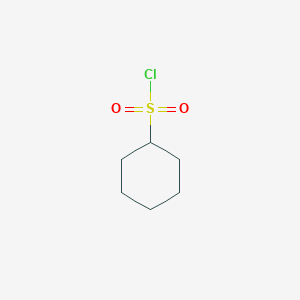

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)

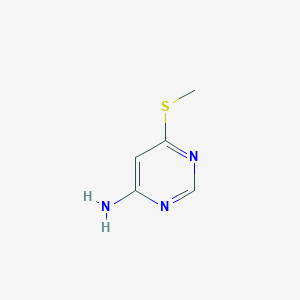


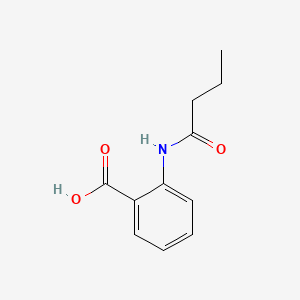
![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)
